(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41BrO2/c1-27-15-14-23-22-11-10-21(29)18-20(22)17-19(26(23)24(27)12-13-25(27)30)9-7-5-3-2-4-6-8-16-28/h10-11,18-19,23-26,29-30H,2-9,12-17H2,1H3/t19-,23-,24+,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWDBZWOZQESSY-NJGGNICLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855653 | |

| Record name | (7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875573-67-4 | |

| Record name | (7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol, 7-(9-bromo-nonyl)-, (7α, 17β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol (CAS No. 875573-67-4): A Key Precursor in Fulvestrant Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a critical intermediate in the synthesis of the potent anti-cancer drug Fulvestrant. The document delves into the compound's chemical and physical properties, outlines a detailed synthetic pathway from estradiol, and presents robust analytical methodologies for its characterization and quality control. Furthermore, it explores the pivotal role of the 7α-nonyl bromide side chain in the mechanism of action of Fulvestrant as a Selective Estrogen Receptor Degrader (SERD). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of endocrine therapies.

Introduction: The Significance of a Precursor

This compound, with the Chemical Abstracts Service (CAS) registry number 875573-67-4 , is a synthetic steroidal compound that has garnered significant attention in the pharmaceutical industry.[1] Its primary importance lies in its role as a key intermediate in the manufacturing of Fulvestrant, a first-in-class Selective Estrogen Receptor Degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[2][3] The unique structural feature of this intermediate, a 9-bromononyl chain at the 7α position of the estradiol core, is instrumental in conferring the final drug's mechanism of action.[4] This guide will provide a detailed exploration of this crucial molecule, from its synthesis to its analytical characterization and its ultimate contribution to a life-saving therapeutic.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and downstream processing.

| Property | Value | Reference |

| CAS Number | 875573-67-4 | [5] |

| Molecular Formula | C27H41BrO2 | [2] |

| Molecular Weight | 477.53 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and acetone. | [6] |

| Storage | Store in a cool, dry, and well-ventilated area away from direct sunlight. | [6] |

| Purity | Typically ≥98% for research and development purposes. | [1] |

Synthesis and Purification: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that typically starts from the readily available steroid, estradiol. The introduction of the 7α-alkyl chain is a critical transformation that dictates the stereochemistry and ultimately the biological activity of the final product.

Synthetic Pathway Overview

A common synthetic route involves the initial protection of the hydroxyl groups of estradiol, followed by the introduction of a carbonyl group at the 6-position. This ketone then serves as a handle for the stereoselective alkylation at the 7α-position, followed by deprotection and other functional group manipulations.[7]

Sources

- 1. 875573-67-4 | this compound - Moldb [moldb.com]

- 2. This compound | 875573-67-4 [chemicalbook.com]

- 3. Intermediate of Fulvestrant 875573-67-4 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 4. The terminal substituents of 7α, 6-hexanyl derivatives of estradiol determine their selective estrogen receptor modulator versus agonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cphi-online.com [cphi-online.com]

- 6. (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3, High Purity Brominated Derivative, Best Price [jigspharma.com]

- 7. researchgate.net [researchgate.net]

(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol molecular weight

An In-depth Technical Guide to (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a critical synthetic intermediate in pharmaceutical development. The document details its fundamental physicochemical properties, including its precise molecular weight, and outlines the principles of its synthesis and analytical characterization. With a focus on scientific integrity, this guide explains the rationale behind experimental methodologies and highlights the compound's significant role, primarily as a precursor in the manufacturing of hormone-related pharmaceuticals such as Fulvestrant.[1][2] The content is structured to serve as an essential resource for professionals engaged in steroid chemistry and drug discovery.

Introduction

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a synthetic steroidal compound derived from estradiol. Its strategic importance lies in the 7α-alkylation of the estrane nucleus, which is a key structural motif for modulating activity at the estrogen receptor. The introduction of a 9-bromononyl side chain at the 7α-position provides a reactive "handle" for further chemical modifications.[1] This functionalization is pivotal for synthesizing advanced pharmaceutical ingredients, most notably Fulvestrant, a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[2] Understanding the properties and handling of this intermediate is therefore paramount for researchers in medicinal chemistry and oncology drug development.

Physicochemical Properties

The precise characterization of a chemical entity is foundational to its application in research and manufacturing. The key properties of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol are summarized below.

| Property | Value | Source |

| Molecular Weight | 477.52 g/mol | [3][4] |

| Monoisotopic Mass | 476.229 Da | [5] |

| Molecular Formula | C27H41BrO2 | [3][4][5] |

| CAS Number | 875573-67-4 | [2][3] |

| Appearance | White to off-white crystalline powder | [4][6] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and acetone. | [4][6] |

| Purity | Typically ≥ 99% | [4][6] |

| Melting Point | 150-155 °C | [4] |

| Storage | Store in a cool, dry, and well-ventilated area away from light and moisture. | [4][6] |

These properties dictate the compound's handling, storage, and reaction conditions. Its insolubility in water and solubility in organic solvents are typical for steroid-based molecules and are critical considerations for reaction and purification protocols.

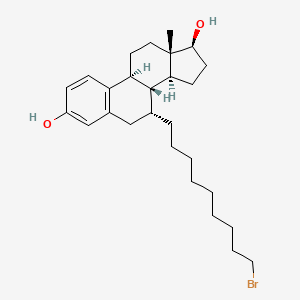

Below is the two-dimensional chemical structure of the molecule, which provides a clear visualization of its constituent atoms and their arrangement.

Caption: 2D structure of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol.

Synthesis and Manufacturing Principles

The synthesis of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a multi-step process that begins with a readily available steroid precursor, typically derived from estradiol. The core strategic element is the regioselective introduction of the C9 alkyl chain at the C7α position.

A generalized synthetic workflow is outlined below. The causality for this pathway is driven by the need to control stereochemistry at the C7 position and to ensure the stability of the phenolic hydroxyl group and the C17 hydroxyl group during the alkylation step, which may require the use of protecting groups.

Caption: Conceptual workflow for the synthesis of the target compound.

Trustworthiness Through Self-Validation: Each step in a robust synthesis protocol must include in-process controls (IPCs). For instance, after the conjugate addition (Step D), techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction's completion and the formation of the desired product. The purity of the final isolated product (Step G) is then confirmed using a suite of analytical techniques as described in the following section, ensuring the material meets specifications (e.g., ≥99% purity) before its use in subsequent Good Manufacturing Practice (GMP) steps.

Analytical Characterization

To ensure the identity, purity, and quality of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a multi-pronged analytical approach is essential. The choice of techniques is guided by the need to confirm the molecular structure, quantify impurities, and verify physicochemical properties.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound.[7][8] Its high resolution allows for the separation of the main compound from starting materials, by-products, and degradation products.

Exemplary HPLC Protocol:

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically employed due to the non-polar, steroidal nature of the analyte.

-

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is effective. The gradient allows for the elution of compounds with a wide range of polarities.

-

Detection: A UV detector set at a wavelength where the phenolic chromophore absorbs (typically around 280 nm) provides excellent sensitivity.

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS)

Mass spectrometry is used for unambiguous identification by confirming the molecular weight.[8][9] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for both identification and impurity profiling.

Expected MS Results:

-

Ionization Mode: Electrospray Ionization (ESI) is commonly used.

-

Adducts: In positive mode, one would expect to observe the protonated molecule [M+H]+ at m/z 477.23628.[5] The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) would result in two major peaks separated by 2 Da, providing definitive evidence of the bromine atom's presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity, regiochemistry, and stereochemistry of the final compound.

The analytical workflow below illustrates a logical sequence for comprehensive characterization.

Caption: Standard analytical workflow for compound characterization.

Applications and Research Significance

The primary and most well-documented application of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is its role as a key intermediate in the synthesis of Fulvestrant.[2] The 9-bromononyl chain is the reactive site that is further functionalized to introduce the long sulfinyl side chain characteristic of Fulvestrant.

This compound is also valuable for the broader field of steroid research. It serves as a precursor for creating a variety of 7α-alkylated estradiol analogs.[2] Researchers can leverage the terminal bromine for various chemical transformations, including substitution and coupling reactions, to synthesize novel compounds for investigating estrogen receptor biology or developing new therapeutic agents.

Conclusion

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is more than just a chemical compound; it is a vital building block in the development of life-saving therapeutics. Its precise molecular weight of 477.52 g/mol and well-defined physicochemical properties enable its consistent use in complex synthetic pathways. A thorough understanding of its synthesis, handling, and analytical characterization, as detailed in this guide, is crucial for ensuring the quality and efficacy of the final active pharmaceutical ingredients derived from it. This intermediate will continue to be a cornerstone for researchers and developers working on novel modulators of the estrogen receptor.

References

- (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol. Labshake.

- (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3. TradeIndia.

- (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)

- (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)

- (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3. TradeIndia.

- This compound | 875573-67-4. ChemicalBook.

- Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present St

- Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PubMed Central.

- Rapid Detection of Estrogens in Cosmetics by Chemical Derivatization and Paper-Spray Ionization Mass-Spectrometry.

- This compound. PubChemLite.

Sources

- 1. apicule.com [apicule.com]

- 2. This compound | 875573-67-4 [chemicalbook.com]

- 3. labshake.com [labshake.com]

- 4. (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3 Pharmaceutical Intermediate at Best Price [jigspharma.com]

- 5. PubChemLite - this compound (C27H41BrO2) [pubchemlite.lcsb.uni.lu]

- 6. (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3, High Purity Brominated Derivative, Best Price [jigspharma.com]

- 7. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State | MDPI [mdpi.com]

- 8. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Detection of Estrogens in Cosmetics by Chemical Derivatization and Paper-Spray Ionization Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol: A Selective GPER Agonist

Abstract

(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a pivotal research compound, serves as a precursor in the synthesis of other hormone-related pharmaceuticals and is instrumental in studying the G protein-coupled estrogen receptor (GPER).[1] This guide provides a comprehensive technical overview of its structure, physicochemical properties, and its critical role as a tool compound in elucidating GPER-mediated signaling pathways. We will delve into its mechanism of action, provide detailed, field-proven experimental protocols for its use in in vitro and in vivo studies, and discuss its applications in various research fields, including oncology, neuroscience, and cardiovascular science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their studies of non-classical estrogen signaling.

Introduction: The Rise of a Selective GPER Modulator

For decades, the biological effects of estrogen were primarily attributed to the classical nuclear estrogen receptors, ERα and ERβ.[2] However, the discovery of rapid, non-genomic estrogen signaling pathways necessitated a search for alternative receptors. This led to the identification of the G protein-coupled estrogen receptor (GPER), a seven-transmembrane receptor that mediates swift cellular responses to estrogens.[3][4]

This compound emerged as a crucial molecule in this new paradigm. While it is an intermediate in the synthesis of other compounds, its structural similarity to estradiol and its unique modifications allow it to be a valuable tool for studying GPER.[1][5] Its selectivity for GPER over the classical estrogen receptors allows researchers to dissect GPER-specific signaling cascades from those mediated by ERα and ERβ.[6] This guide will explore the technical details of this compound, providing the necessary foundation for its effective application in research.

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to its correct handling, storage, and application in experimental settings.

Chemical Structure

The molecule is a derivative of estra-1,3,5(10)-triene-3,17-diol, the core structure of estradiol.[7] The key modification is the attachment of a 9-bromononyl side chain at the 7α position. This aliphatic chain with a terminal bromine atom is a critical feature, influencing its binding characteristics and providing a site for further chemical modifications.[8]

Caption: Chemical structure of this compound.

Key Chemical Data

The following table summarizes the essential physicochemical data for the compound, which is critical for accurate experimental design, such as preparing stock solutions and ensuring compound stability.

| Property | Value | Source |

| CAS Number | 875573-67-4 | [1][9] |

| Molecular Formula | C27H41BrO2 | [9][10] |

| Molecular Weight | 477.52 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [11][12] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and acetone. | [11][12] |

| Purity | Typically ≥98% | [9][11] |

| Storage | Store in a cool, dry, and well-ventilated area away from direct sunlight. | [11][12] |

| Shelf Life | 2 years under recommended storage conditions | [11][12] |

Synthesis and Handling

Synthetic Overview

This compound is synthetically prepared and used as an intermediate in the production of other 7α-alkylated 19-norsteroids, such as Fulvestrant.[1] The synthesis involves the alkylation of an estradiol precursor at the 7α position. The terminal bromine on the nonyl chain serves as a reactive site for further chemical elaboration.[8]

Caption: Generalized synthetic workflow for the target compound.

Preparation of Stock Solutions: A Self-Validating Protocol

Accurate and consistent preparation of stock solutions is paramount for reproducible experimental results.

Rationale: The compound is hydrophobic and insoluble in aqueous media.[11][12] Therefore, an organic solvent is required for initial solubilization. DMSO is a common choice due to its high solubilizing power and compatibility with most cell culture media at low final concentrations (<0.1%).

Protocol:

-

Pre-Weighing: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of the compound using an analytical balance in a chemical fume hood.

-

Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Dissolution: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a water bath (not exceeding 37°C). A clear solution should be obtained.

-

Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

-

Validation: Before use in an experiment, the final concentration of DMSO in the working medium should be calculated and kept consistent across all experimental and control groups to negate any solvent-induced effects.

Mechanism of Action: GPER-Mediated Signaling

The primary utility of related compounds, such as the selective GPER agonist G-1, is their ability to activate GPER and trigger downstream signaling cascades.[13][14] GPER activation initiates a complex network of intracellular events that are distinct from the genomic actions of classical estrogen receptors.

GPER-Initiated Signaling Cascades

Upon agonist binding, GPER couples to heterotrimeric G proteins, leading to the activation of multiple downstream pathways.[15][16] A key event is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This occurs via a G protein-mediated activation of Src, a non-receptor tyrosine kinase, which in turn leads to the cleavage and release of heparin-binding EGF-like growth factor (HB-EGF) by matrix metalloproteinases (MMPs).[17] The released HB-EGF then binds to and activates EGFR.[15][17]

Activated EGFR serves as a hub, initiating further signaling through pathways such as:

-

MAPK/ERK Pathway: Leads to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), which translocate to the nucleus to regulate gene expression related to cell proliferation and survival.[3][15][17]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another major downstream effector, playing crucial roles in cell survival, growth, and metabolism.[3][15][17]

Additionally, GPER activation can lead to rapid increases in intracellular calcium levels and the production of cyclic AMP (cAMP).[2][3][16]

Caption: Key signaling pathways activated by GPER agonists.[15][16][17]

Experimental Protocols and Methodologies

The following protocols are provided as a guide for researchers. It is essential to optimize concentrations, incubation times, and other parameters for specific cell types and experimental systems.

In Vitro Assay: Western Blotting for ERK1/2 Activation

This protocol allows for the quantitative assessment of a key downstream event in GPER signaling.

Rationale: Phosphorylation of ERK1/2 is a rapid and robust indicator of GPER activation via the EGFR transactivation pathway.[15][18] Comparing the levels of phosphorylated ERK (p-ERK) to total ERK provides a normalized measure of pathway activation.

Protocol:

-

Cell Culture: Plate cells (e.g., SKBR-3, MCF-7) in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: To reduce basal signaling activity, serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment.

-

Treatment: Treat cells with the GPER agonist (e.g., G-1, typically in the range of 100 nM to 1 µM) for a short duration (e.g., 5, 10, 15, 30 minutes). Include a vehicle control (DMSO) and potentially a GPER antagonist (e.g., G15) pre-treatment group to confirm specificity.[18]

-

Cell Lysis: Immediately after treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total ERK1/2 to serve as a loading control.

-

Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as a ratio of p-ERK to total ERK.

In Vitro Assay: Calcium Mobilization Assay

This assay measures another rapid response to GPER activation.[19]

Rationale: GPER activation can lead to the release of calcium from intracellular stores, such as the endoplasmic reticulum.[13] This can be monitored in real-time using calcium-sensitive fluorescent dyes.

Protocol:

-

Cell Plating: Plate cells in a black, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

Baseline Reading: Measure the baseline fluorescence using a plate reader equipped with the appropriate filters.

-

Compound Addition: Use the plate reader's injection system to add the GPER agonist to the wells while continuously reading the fluorescence.

-

Data Acquisition: Record the fluorescence intensity over time (e.g., for 2-5 minutes) to capture the transient increase in intracellular calcium.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

In Vivo Experimental Design Considerations

When using GPER modulators in animal models, several factors must be considered.

Rationale: Moving from in vitro to in vivo systems introduces complexities such as pharmacokinetics, bioavailability, and off-target effects.

Key Considerations:

-

Vehicle Selection: Due to the compound's poor water solubility, a suitable vehicle is required for administration (e.g., a mixture of DMSO, Cremophor EL, and saline). The vehicle's potential toxicity must be evaluated in a control group.

-

Route of Administration: The route (e.g., intraperitoneal injection, subcutaneous implantation via osmotic pumps) will affect the compound's pharmacokinetic profile.[20][21]

-

Dosing and Schedule: Dose-response studies are necessary to determine the optimal therapeutic window. The dosing frequency will depend on the compound's half-life. For example, studies with G-1 have used daily intraperitoneal injections at doses around 1 mg/kg.[20]

-

Target Engagement: It is crucial to confirm that the compound reaches the target tissue and engages GPER. This can be assessed by measuring downstream biomarkers (e.g., p-ERK) in tissue samples.

-

Specificity Controls: Including a group treated with a GPER antagonist can help confirm that the observed effects are GPER-mediated.

Applications in Research

The ability to selectively modulate GPER has made this class of compounds invaluable in various fields.

-

Oncology: GPER signaling has context-dependent roles in cancer. In some cancers, like certain breast and ovarian cancers, GPER activation can inhibit proliferation and migration.[18][22][23] In others, it may promote growth.[13] These compounds are critical for dissecting these roles and evaluating GPER as a therapeutic target.[20][24]

-

Cardiovascular Research: GPER activation has been shown to have protective effects on the cardiovascular system, including vasodilation and protection against ischemia-reperfusion injury.[15][17]

-

Neuroscience: GPER is expressed in various brain regions and is implicated in neuroprotection, synaptic plasticity, and memory.[3][21] Selective agonists are used to explore the therapeutic potential of GPER activation in conditions like stroke and neurodegenerative diseases.[21]

-

Metabolic Diseases: GPER signaling influences metabolic regulation, including glucose and lipid metabolism, suggesting potential roles in diabetes and obesity research.[15]

Conclusion and Future Directions

This compound and its related selective GPER modulators have fundamentally advanced our understanding of non-genomic estrogen signaling. They provide researchers with the tools needed to dissect the complex and often tissue-specific roles of GPER. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to design rigorous and reproducible experiments. Future research will likely focus on developing next-generation GPER modulators with improved pharmacokinetic properties and exploring the therapeutic potential of targeting GPER in a wider range of diseases.

References

-

The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology. ResearchGate. Available at: [Link]

-

The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology. National Institutes of Health (NIH). Available at: [Link]

-

Schematic diagram of the GPER signaling pathways. ResearchGate. Available at: [Link]

-

G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases. Frontiers. Available at: [Link]

-

G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes. National Institutes of Health (NIH). Available at: [Link]

-

(7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3. TradeIndia. Available at: [Link]

-

G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells. National Institutes of Health (NIH). Available at: [Link]

-

Minireview: G Protein-Coupled Estrogen Receptor-1, GPER-1: Its Mechanism of Action and Role in Female Reproductive Cancer, Renal and Vascular Physiology. Oxford Academic. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,. TradeIndia. Available at: [Link]

-

The putative G-protein coupled estrogen receptor agonist G-1 suppresses proliferation of ovarian and breast cancer. e-Century Publishing Corporation. Available at: [Link]

-

The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines. National Institutes of Health (NIH). Available at: [Link]

-

The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage. Frontiers. Available at: [Link]

-

(7a,17b)-7-(9-bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate. PubChemLite. Available at: [Link]

-

(7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate CAS 875573-66-3. blwt.com. Available at: [Link]

-

(7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate (CAS No ...). apicule. Available at: [Link]

-

Production of recombinant human G protein-coupled estrogen receptor (GPER) and establishment of a ligand binding assay using graphene quantum dots (GQDs). PLOS One. Available at: [Link]

-

Estra-1,3,5(10)-triene-3,17-diol. PubChem. Available at: [Link]

-

GPER1 Activation Exerts Anti-Tumor Activity in Multiple Myeloma. MDPI. Available at: [Link]

-

Does GPER Really Function as a G Protein-Coupled Estrogen Receptor in vivo?. Frontiers. Available at: [Link]

-

GPER Activation Inhibits Cancer Cell Mechanotransduction and Basement Membrane Invasion via RhoA. National Institutes of Health (NIH). Available at: [Link]

-

The G-Protein-Coupled Estrogen Receptor (GPER) Regulates Trimethylation of Histone H3 at Lysine 4 and Represses Migration and Proliferation of Ovarian Cancer Cells In Vitro. MDPI. Available at: [Link]

-

G protein-coupled estrogen receptor-1 agonist induces chemotherapeutic effect via ER stress signaling in gastric cancer. National Institutes of Health (NIH). Available at: [Link]

-

Anti-Inflammatory Actions of G-Protein-Coupled Estrogen Receptor 1 (GPER) and Brain-Derived Estrogen Following Cerebral Ischemia in Ovariectomized Rats. National Institutes of Health (NIH). Available at: [Link]

-

(7I ,17I )-7-(9-Bromononyl)Estra-1,3,5(10)-Triene-3,17-Diol Application: Pharmaceutical Industry. TradeIndia. Available at: [Link]

-

This compound. lookchem.com. Available at: [Link]

Sources

- 1. This compound | 875573-67-4 [chemicalbook.com]

- 2. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]

- 3. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of recombinant human G protein-coupled estrogen receptor (GPER) and establishment of a ligand binding assay using graphene quantum dots (GQDs) | PLOS One [journals.plos.org]

- 5. (7i ,17i )-7-(9-bromononyl)estra-1,3,5(10)-triene-3,17-diol Application: Pharmaceutical Industry at Best Price in Tianjin | Tianjin Reliable Pharmatech Co., Ltd. [tradeindia.com]

- 6. e-century.us [e-century.us]

- 7. Estra-1,3,5(10)-triene-3,17-diol | C18H24O2 | CID 9811784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apicule.com [apicule.com]

- 9. 875573-67-4 | this compound - Moldb [moldb.com]

- 10. PubChemLite - this compound (C27H41BrO2) [pubchemlite.lcsb.uni.lu]

- 11. (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3, High Purity Brominated Derivative, Best Price [jigspharma.com]

- 12. (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3 Pharmaceutical Intermediate at Best Price [jigspharma.com]

- 13. academic.oup.com [academic.oup.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]

- 20. G protein-coupled estrogen receptor-1 agonist induces chemotherapeutic effect via ER stress signaling in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-Inflammatory Actions of G-Protein-Coupled Estrogen Receptor 1 (GPER) and Brain-Derived Estrogen Following Cerebral Ischemia in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Properties of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a pivotal synthetic intermediate in the generation of Fulvestrant, a potent therapeutic agent in the management of hormone receptor-positive breast cancer.[1] This guide elucidates the core physicochemical properties of this intermediate and extensively details the biological and mechanistic attributes of its final active pharmaceutical ingredient, Fulvestrant. The narrative bridges the synthetic precursor to its ultimate pharmacological application, providing a comprehensive resource for researchers in oncology and medicinal chemistry. The focus is on the structure-activity relationship that culminates in Fulvestrant's unique mechanism as a Selective Estrogen Receptor Degrader (SERD).

Introduction to (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a steroidal compound that serves as a critical building block in the synthesis of Fulvestrant.[1] Its structure is based on the estradiol backbone, with a key modification at the 7α-position: a nine-carbon alkyl chain terminating in a bromine atom. This bromononyl side chain is the reactive handle for the subsequent synthetic steps that lead to Fulvestrant.[2]

Physicochemical Properties

The fundamental properties of this intermediate are crucial for its handling, characterization, and utilization in synthetic workflows.

| Property | Value | Source |

| Molecular Formula | C27H41BrO2 | [3][4] |

| Molecular Weight | 477.52 g/mol | [4] |

| CAS Number | 875573-67-4 | [1][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [5] |

| Purity | Typically ≥99% | [5] |

| Storage | Store in a cool, dry, and well-ventilated area away from direct sunlight. | [5] |

A closely related intermediate, (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol 17-acetate, is also utilized in Fulvestrant synthesis.[2][6] This variant has the 17-hydroxyl group protected as an acetate ester.[2]

From Intermediate to Active Principle: The Synthesis of Fulvestrant

The 9-bromononyl side chain of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is the site of chemical modification to introduce the (4,4,5,5,5-pentafluoropentyl)sulfinyl group, yielding Fulvestrant. This transformation is a key step in imparting the final molecule with its unique pharmacological profile.

Fulvestrant: A Selective Estrogen Receptor Degrader (SERD)

Fulvestrant, sold under the brand name Faslodex among others, is a first-in-class SERD used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[7][8][9] Unlike Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which can have partial agonist effects, Fulvestrant is a pure estrogen receptor (ER) antagonist.[10][11][12]

Mechanism of Action

Fulvestrant's therapeutic efficacy stems from its dual mechanism of action on the estrogen receptor alpha (ERα):

-

Competitive Antagonism: Fulvestrant binds to the ER with high affinity, competitively inhibiting the binding of estradiol.[11][13] This blocks the receptor's activation.

-

Enhanced Degradation: Upon binding, Fulvestrant induces a conformational change in the ER, leading to receptor destabilization and dimerization impairment.[10][11] This altered conformation marks the receptor for degradation via the ubiquitin-proteasome pathway, resulting in a significant reduction of cellular ER levels.[11][14]

This dual action effectively shuts down estrogen-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells.[11][14]

Caption: Mechanism of Fulvestrant as a SERD.

Pharmacodynamics and Efficacy

Clinical and preclinical studies have demonstrated Fulvestrant's ability to downregulate ER expression and inhibit tumor growth.

| Parameter | Observation | Cell Line/Model | Source |

| IC50 (ER antagonism) | 0.94 nM | Cell-free assay | [13] |

| IC50 (Growth inhibition) | 0.29 nM | MCF-7 cells | [13][15] |

| ER Degradation | Dose-dependent reduction in ERα protein levels | Breast tumor cells | [16] |

| ER Degradation | ~50% in H1428 and LTED tumor models | Xenograft models | [17] |

| Proliferation Marker (Ki67) | Significant reduction in Ki67 labeling index | Primary breast tumors | [16] |

| Progesterone Receptor (PR) Expression | Significant reduction in PR levels | Primary breast tumors | [16] |

Experimental Protocols for Studying SERDs like Fulvestrant

The following protocols are standard methodologies for evaluating the activity of Fulvestrant and other SERDs in a research setting.

Western Blot for ERα Degradation

This protocol quantifies the reduction in ERα protein levels following treatment with a SERD.

Methodology:

-

Cell Culture: Culture ER-positive breast cancer cells (e.g., MCF-7) to 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of Fulvestrant (or vehicle control) for a specified time course (e.g., 6, 12, 24 hours).

-

Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Caption: Western Blot workflow for ERα degradation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the compound on cell proliferation and viability.

Methodology:

-

Seeding: Seed ER-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of Fulvestrant. Include a vehicle-only control.

-

Incubation: Incubate the plate for 72-96 hours.

-

Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a compound of significant interest due to its indispensable role as a precursor in the synthesis of Fulvestrant. While its own biological activity is limited, its chemical properties are tailored for the efficient production of one of the most important drugs in the arsenal against ER-positive breast cancer. Understanding the journey from this bromo-intermediate to the potent SERD, Fulvestrant, provides critical insights for medicinal chemists and cancer biologists. The unique ability of Fulvestrant to not only block but also induce the degradation of the estrogen receptor underscores a powerful therapeutic strategy, the foundation of which is laid in the specific chemical architecture of its synthetic precursors.

References

-

Wikipedia. (n.d.). Fulvestrant. Retrieved from [Link]

-

Osborne, C. K., & Pippen, J. (2003). The history and mechanism of action of fulvestrant. PubMed. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fulvestrant? Retrieved from [Link]

-

Weir, H. M., & Bradbury, R. H. (2018). Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents. PMC - NIH. Retrieved from [Link]

-

Giamas, G., & Zwart, W. (2013). Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase. NIH. Retrieved from [Link]

-

MedlinePlus. (2024). Fulvestrant Injection. Retrieved from [Link]

-

Cancer Research UK. (n.d.). Fulvestrant (faslodex). Retrieved from [Link]

-

Gee, J. M., & Robertson, J. F. (2012). Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies. PMC - PubMed Central. Retrieved from [Link]

-

American Chemical Society. (2019). PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer. ACS Publications. Retrieved from [Link]

-

Liu, H., Wing, L., De Los Reyes, A., & Jordan, V. C. (2004). Long-term fulvestrant treatment results in irreversible loss of estrogen receptor alpha expression in MCF-7 human breast cancer cells. AACR Journals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fulvestrant. PubChem Compound Summary for CID 104741. Retrieved from [Link]

-

apicule. (n.d.). (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate (CAS No: 875573-66-3). Retrieved from [Link]

-

PubChemLite. (n.d.). (7a,17b)-7-(9-bromononyl)estra-1,3,5(10)-triene-3,17-diol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound 17-acetate. Retrieved from [Link]

-

TradeIndia. (n.d.). (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3. Retrieved from [Link]

-

TradeIndia. (n.d.). (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3. Retrieved from [Link]

-

LookChem. (n.d.). Cas 153004-31-0,(7a,17b). Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate CAS 875573-66-3. Retrieved from [Link]

-

Robertson, J. F., & Nicholson, R. I. (2000). Comparison of the short-term biological effects of 7alpha-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)-nonyl]estra-1,3,5,(10)-triene-3,17beta-diol (Faslodex) versus tamoxifen in postmenopausal women with primary breast cancer. PubMed. Retrieved from [Link]

Sources

- 1. This compound | 875573-67-4 [chemicalbook.com]

- 2. apicule.com [apicule.com]

- 3. PubChemLite - this compound (C27H41BrO2) [pubchemlite.lcsb.uni.lu]

- 4. labshake.com [labshake.com]

- 5. (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3, High Purity Brominated Derivative, Best Price [jigspharma.com]

- 6. (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate 875573-66-3, China (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate 875573-66-3 Manufacturers, China (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate 875573-66-3 Suppliers - ktpharm [chemnet.com]

- 7. Fulvestrant - Wikipedia [en.wikipedia.org]

- 8. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]

- 9. cancerresearchuk.org [cancerresearchuk.org]

- 10. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 12. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Comparison of the short-term biological effects of 7alpha-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)-nonyl]estra-1,3,5, (10)-triene-3,17beta-diol (Faslodex) versus tamoxifen in postmenopausal women with primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol solubility

An In-depth Technical Guide to the Solubility of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol

This guide provides a comprehensive technical overview of the solubility of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a key synthetic intermediate in the production of the potent anti-cancer agent, Fulvestrant. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted physicochemical properties of the intermediate, leverages solubility data from its active pharmaceutical ingredient (API) analogue, Fulvestrant, and presents detailed, field-proven methodologies for empirical solubility determination.

In the multi-step synthesis of complex pharmaceutical agents, the physical properties of each intermediate are of paramount importance. (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a critical precursor in the synthesis of Fulvestrant, a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[1][2] Understanding the solubility of this bromo-intermediate is not an academic exercise; it is fundamental to optimizing reaction conditions, developing effective purification strategies (such as crystallization), and ensuring efficient, scalable, and cost-effective manufacturing processes.

This guide will provide a robust framework for assessing the solubility of this lipophilic molecule. While direct, published solubility data for this specific intermediate is scarce, we can infer its behavior from its chemical structure and from the well-documented properties of Fulvestrant. The primary focus will be on the authoritative methods used to determine solubility, providing both the "how" and the "why" behind the protocols.

Physicochemical Profile and Solubility Prediction

The molecular structure is the primary determinant of a compound's solubility. The intermediate possesses a large, rigid, and non-polar estra-1,3,5(10)-triene steroid backbone, making it inherently hydrophobic.[3] The addition of a long, nine-carbon alkyl chain (nonyl) at the 7α position further amplifies this lipophilicity. The terminal bromine atom on the nonyl chain adds polarity but its contribution is minor compared to the overall non-polar character of the molecule.

Based on this structure, (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is predicted to be practically insoluble in water and aqueous buffers.[4][5] Conversely, it is expected to exhibit good solubility in a range of organic solvents, particularly polar aprotic solvents and alcohols that can engage in hydrogen bonding with the two hydroxyl groups.

Table 1: Physicochemical Properties of the Intermediate and its API Analogue, Fulvestrant.

| Property | (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol | Fulvestrant |

|---|---|---|

| Synonym | Estradiol, 7-(9-bromononyl)-, (7α,17β)- | ICI 182,780; Faslodex |

| CAS Number | 875573-67-4[6] | 129453-61-8[7] |

| Molecular Formula | C₂₇H₄₁BrO₂[6] | C₃₂H₄₇F₅O₃S[7] |

| Molecular Weight | 477.52 g/mol [6] | 606.77 g/mol [8] |

| Predicted Character | White to off-white crystalline powder.[4] | Crystalline solid.[9] |

| Predicted Solubility | Insoluble in water; Soluble in organic solvents.[4] | Insoluble in water; Soluble in ethanol, DMSO, DMF.[9][10] |

Reference Solubility Profile: Fulvestrant

As the direct synthetic product derived from the intermediate, Fulvestrant serves as an excellent reference for predicting solubility behavior. The primary structural difference is the replacement of the terminal bromine with a significantly larger and more complex (4,4,5,5,5-pentafluoropentyl)sulfinyl group.[7][8] This modification increases the molecular weight and may alter solvent interactions, but the fundamental solubility characteristics remain similar due to the shared steroidal core and long alkyl chain.

Table 2: Reported Solubility of Fulvestrant in Common Laboratory Solvents.

| Solvent | Reported Solubility | Source(s) |

|---|---|---|

| Water | Insoluble | [10][11] |

| Ethanol | ~20 mg/mL; Freely soluble (>100 mg/mL reported) | [9][10][11][12] |

| Dimethyl Sulfoxide (DMSO) | >5 mg/mL; ~20 mg/mL; 100 mg/mL; 250 mg/mL | [8][9][10][11][13] |

| Dimethylformamide (DMF) | ~20 mg/mL |[9][10] |

Note: The variability in reported DMSO solubility values may be due to differences in experimental conditions (e.g., temperature, use of sonication, purity of DMSO) and whether kinetic or thermodynamic solubility was measured.[11][13]

The Core Concepts: Kinetic vs. Thermodynamic Solubility

Before proceeding to experimental design, it is crucial to distinguish between two fundamental types of solubility measurements, as they answer different questions and are applied at different stages of development.[14][15]

-

Thermodynamic Solubility represents the true equilibrium point. It is the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) when the solid and dissolved states are in equilibrium. This is the "gold standard" measurement, often determined by the shake-flask method, and is critical for late-stage development and formulation.[15][16]

-

Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly added to an aqueous buffer from a concentrated organic stock (typically DMSO).[14][17] It is a measure of how readily a compound precipitates from a supersaturated solution. This high-throughput method is invaluable during early discovery for screening large numbers of compounds, where speed and low compound consumption are prioritized.[16][18]

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining both thermodynamic and kinetic solubility. The causality behind each step is explained to ensure scientific rigor.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is considered the definitive approach for measuring equilibrium solubility.[15] It relies on allowing a suspension of the compound to equilibrate for an extended period before quantifying the dissolved portion.

Objective: To determine the maximum equilibrium concentration of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol in a chosen solvent.

Methodology:

-

Preparation: Add an excess amount of the solid intermediate to a known volume of the selected solvent (e.g., ethanol, buffered solution) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

-

Rationale: A visible excess of solid material is essential to ensure that saturation is reached and equilibrium can be established between the solid and dissolved phases.[15]

-

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a defined period.

-

Rationale: Continuous agitation ensures maximum contact between the solid surface and the solvent, facilitating the dissolution process. For poorly soluble compounds, equilibration can take 24 to 72 hours.[15] To validate equilibrium, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.

-

-

Phase Separation: After equilibration, allow the suspension to settle or, for more robust separation, centrifuge the sample at high speed to pellet the undissolved solid.

-

Rationale: This step is critical to ensure that only the truly dissolved compound is sampled for analysis, avoiding contamination from fine solid particles.

-

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Rationale: Dilution is necessary for accurate quantification and to prevent the compound from crashing out of the solution upon any change in conditions.

-

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: These methods provide the sensitivity and specificity required to accurately measure the concentration of the analyte. A calibration curve must be generated using standards of known concentration to ensure accurate quantification.

-

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is reported in units such as mg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility (DMSO Co-solvent Method)

This high-throughput method is ideal for early-stage assessment where relative solubility and potential for precipitation are key concerns.[19][20]

Objective: To measure the concentration of the intermediate that remains in an aqueous buffer after precipitation from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the intermediate in 100% anhydrous Dimethyl Sulfoxide (DMSO), for example, at 10 or 20 mM.

-

Assay Plate Preparation: Dispense the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a microtiter plate.

-

Rationale: A microtiter plate format allows for high-throughput analysis of multiple compounds or conditions simultaneously.

-

-

Addition and Mixing: Add a small volume of the DMSO stock solution to the buffer in the wells (e.g., 2 µL of stock into 198 µL of buffer for a 1:100 dilution and a final DMSO concentration of 1%). Mix immediately and thoroughly.

-

Rationale: The rapid addition of the DMSO solution into the aqueous environment creates a supersaturated state, triggering precipitation. The final DMSO concentration should be kept low (typically ≤2%) as it can significantly increase the apparent solubility of the compound.[14]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period, typically 1 to 2 hours.

-

Rationale: This allows time for the precipitation process to approach a steady state. Unlike the thermodynamic assay, this is not an equilibrium state.[16]

-

-

Precipitate Removal: Separate the precipitated solid from the solution. This is commonly done using a filter plate (e.g., 96-well plate with a membrane filter) and applying a vacuum or by centrifugation of the plate followed by sampling of the supernatant.

-

Rationale: This step is analogous to the phase separation in the shake-flask method, isolating the dissolved fraction for analysis.

-

-

Quantification: Analyze the concentration of the compound in the filtrate or supernatant using an appropriate analytical method, such as HPLC-UV, LC-MS, or nephelometry.

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Mechanism of Action Context: The Estrogen Receptor Pathway

Understanding the solubility of the intermediate is vital for synthesizing Fulvestrant, which acts by disrupting the estrogen receptor (ER) signaling pathway. Estrogen (Estradiol) normally binds to ERα in the cytoplasm, causing receptor dimerization and translocation to the nucleus. There, it binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes that drive cell proliferation.[21][22]

Fulvestrant competitively binds to ERα with high affinity.[23] This binding induces a conformational change that prevents receptor dimerization and nuclear localization, thereby blocking gene transcription.[24] Critically, the Fulvestrant-ERα complex is unstable and is targeted for degradation via the proteasome pathway, leading to a profound downregulation of total ERα protein levels in the cancer cell.[21][23]

Caption: Mechanism of Fulvestrant vs. Estradiol on the ER Pathway.

Conclusion

While (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is an intermediate rather than a final drug product, a thorough understanding of its solubility is indispensable for efficient and robust drug development and manufacturing. Its highly lipophilic nature dictates that it will be practically insoluble in aqueous media but soluble in various organic solvents. This guide provides the conceptual framework and detailed, actionable protocols for researchers to empirically determine both thermodynamic and kinetic solubility. By applying these rigorous methods, scientists can generate the critical data needed to streamline synthesis, optimize purification, and ultimately accelerate the delivery of its life-saving final product, Fulvestrant, to patients.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104741, Fulvestrant. Retrieved from [Link][7]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552. [Link][17]

-

Apotex Inc. (2020). Product Monograph - PrAPO-FULVESTRANT. [Link][12]

-

StatPearls Publishing. (2024). Fulvestrant. NCBI Bookshelf. Retrieved from [Link][2]

-

United States Pharmacopeia. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies, 19(3), 42-47. [Link][15]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link][19]

-

Patsnap. (2024). What is the mechanism of Fulvestrant?. Synapse. Retrieved from [Link][23]

-

Agilent Technologies. (2017). Biological effects of fulvestrant on estrogen receptor positive human breast cancer. Cancer Research. [Link][21]

-

PharmaCompass. (n.d.). Fulvestrant. Retrieved from [Link]

-

ExportersIndia. (n.d.). (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3. Retrieved from [Link][4]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link][20]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9811784, Estra-1,3,5(10)-triene-3,17-diol. Retrieved from [Link][3]

-

American Association for Cancer Research. (2004). Long-term fulvestrant treatment results in irreversible loss of estrogen receptor alpha expression in MCF-7 human breast cancer cells. Molecular Cancer Therapeutics, 3(12), 1637-1647. [Link][24]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Ingenta Connect. (2014). Fulvestrant-Mediated Inhibition of Estrogen Receptor Signaling Slows Lung Cancer Progression. Journal of Cancer, 5(9), 743-749. [Link][22]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link][18]

-

ExportersIndia. (n.d.). (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3. Retrieved from [Link][5]

Sources

- 1. (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol | 875573-67-4 [chemicalbook.com]

- 2. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Estra-1,3,5(10)-triene-3,17-diol | C18H24O2 | CID 9811784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3, High Purity Brominated Derivative, Best Price [jigspharma.com]

- 5. (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3 Pharmaceutical Intermediate at Best Price [jigspharma.com]

- 6. 875573-67-4 | this compound - Moldb [moldb.com]

- 7. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fulvestrant CAS#: 129453-61-8 [m.chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Fulvestrant - LKT Labs [lktlabs.com]

- 11. selleckchem.com [selleckchem.com]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. enamine.net [enamine.net]

- 17. asianpubs.org [asianpubs.org]

- 18. inventivapharma.com [inventivapharma.com]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ingentaconnect.com [ingentaconnect.com]

- 23. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Fulvestrant - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol: A Key Intermediate in the Synthesis of Fulvestrant

This technical guide provides a comprehensive overview of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a critical steroidal intermediate in the synthesis of Fulvestrant, a potent therapeutic agent for hormone receptor-positive breast cancer. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and its pivotal role in the production of a leading selective estrogen receptor degrader (SERD).

Introduction: The Significance of a Precursor

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol, a derivative of estradiol, is a key pharmaceutical intermediate.[1] While not an active pharmaceutical ingredient (API) itself, its strategic design, featuring a 9-bromononyl side chain at the 7α position of the steroid nucleus, is instrumental in the synthesis of Fulvestrant.[2][3] The terminal bromine atom on the C9 alkyl chain serves as a reactive handle for the introduction of the final side chain that imparts the unique pharmacological activity to Fulvestrant.[1]

This guide will delve into the chemical characteristics of this intermediate, outline a representative synthetic pathway, and contextualize its importance by detailing the mechanism of action of its end-product, Fulvestrant.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is essential for its handling, purification, and subsequent reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₄₁BrO₂ | [4][5] |

| Molecular Weight | 477.52 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and acetone. | [2][3] |

| Purity | Typically ≥ 99% | [2][3] |

| Storage | Store in a cool, dry, and well-ventilated area away from direct sunlight. | [2] |

The Synthetic Pathway: From Estradiol to a Key Intermediate

The synthesis of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a multi-step process that begins with the readily available estradiol. The introduction of the 7α-alkyl chain is a critical transformation that has been the subject of extensive research to achieve high stereoselectivity and yield.[6]

Representative Synthetic Protocol

The following protocol is a representative synthesis, compiled from established methodologies in steroidal chemistry and patent literature.[6][7] It is crucial to note that specific conditions and reagents may vary based on patented commercial processes.[8][9]

Step 1: Protection of Hydroxyl Groups The phenolic hydroxyl group at C3 and the secondary alcohol at C17 of estradiol are protected to prevent unwanted side reactions in subsequent steps.

Step 2: Introduction of a 6-Keto Group A keto group is introduced at the C6 position, which activates the C7 position for alkylation.

Step 3: 7α-Alkylation This is the key step where the 9-bromononyl side chain is introduced at the 7α position. This is often achieved via a conjugate addition reaction.

Step 4: Aromatization of the A-Ring and Deprotection The A-ring is aromatized, and the protecting groups on the hydroxyl functions are removed to yield the final intermediate.

Conversion to Fulvestrant: The Final Transformation

The 9-bromononyl group of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is the reactive site for the final step in the synthesis of Fulvestrant.

Representative Protocol for Fulvestrant Synthesis

Step 1: Thioether Formation The bromo-intermediate is reacted with a thiol, such as 4,4,5,5,5-pentafluoropentanethiol, to form a thioether.

Step 2: Oxidation to Sulfoxide The resulting thioether is then oxidized to the corresponding sulfoxide, yielding Fulvestrant.

The End Goal: Mechanism of Action of Fulvestrant

While (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a synthetic precursor, its ultimate value is realized in the pharmacological action of Fulvestrant. Fulvestrant is a selective estrogen receptor degrader (SERD) and was the first in its class to be approved.[10]

Fulvestrant binds competitively to the estrogen receptor (ER) with high affinity.[4] The long, flexible 7α-alkylsulfinyl side chain, which is constructed using the bromononyl intermediate, is crucial for its unique mechanism of action. This side chain induces a conformational change in the ER that leads to its destabilization and subsequent degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome pathway.[4][10]

This degradation of the ER leads to a significant reduction in the number of estrogen receptors in cancer cells, thereby blocking the downstream signaling pathways that promote tumor growth.[4][11] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, Fulvestrant is a pure antiestrogen with no known agonist effects.[1][12]

Analytical Characterization

For quality control and research purposes, the identity and purity of (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol are confirmed using standard analytical techniques. While a comprehensive data set is proprietary to manufacturers, typical characterization would include:

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the stereochemistry.

Conclusion

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a testament to the intricate design and synthesis required in modern pharmaceutical development. Though a behind-the-scenes player, its role as a key intermediate is indispensable for the production of Fulvestrant, a vital medication in the treatment of hormone-sensitive breast cancer. A thorough understanding of its properties and synthesis is crucial for ensuring the quality and efficacy of the final life-saving drug.

References

-

The history and mechanism of action of fulvestrant. PubMed. [Link]

-

Fulvestrant. Wikipedia. [Link]

-

What is the mechanism of Fulvestrant? Patsnap Synapse. [Link]

-

(7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate (CAS No - apicule. [Link]

-

Fulvestrant (faslodex). Cancer Research UK. [Link]

- WO2017064724A1 - Novel process and intermediates for the preparation of high purity fulvestrant.

- CN114685593A - Fulvestrant preparation method and intermediate thereof.

- US9315540B2 - Process for the preparation of fulvestrant.

-

(7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol. PubChem. [Link]

-

(7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate CAS 875573-66-3. [Link]

-

(7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3. [Link]

-

(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3. [Link]

-

This compound. PubChem. [Link]

-

Synthesis of 7α-substituted derivatives of 17β-estradiol. ResearchGate. [Link]

Sources

- 1. The history and mechanism of action of fulvestrant. | Semantic Scholar [semanticscholar.org]

- 2. (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3, High Purity Brominated Derivative, Best Price [jigspharma.com]

- 3. (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3 Pharmaceutical Intermediate at Best Price [jigspharma.com]

- 4. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 5. PubChemLite - this compound (C27H41BrO2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. US9315540B2 - Process for the preparation of fulvestrant - Google Patents [patents.google.com]

- 8. WO2017064724A1 - Novel process and intermediates for the preparation of high purity fulvestrant - Google Patents [patents.google.com]

- 9. CN114685593A - Fulvestrant preparation method and intermediate thereof - Google Patents [patents.google.com]

- 10. Fulvestrant - Wikipedia [en.wikipedia.org]

- 11. cancerresearchuk.org [cancerresearchuk.org]

- 12. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol literature review

An In-Depth Technical Guide to (7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol: A Key Precursor in Advanced Endocrine Therapies

Introduction

(7α,17β)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol is a synthetic steroidal compound that holds a pivotal position in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, it is a high-value, critical intermediate in the synthesis of a class of drugs known as Selective Estrogen Receptor Degraders (SERDs).[1][2] The most prominent drug synthesized from this precursor is Fulvestrant (ICI 182,780), a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer.[2]